5-Methyloxazol-4-amine

P2Y12 receptor antagonism Antiplatelet therapy Bioisostere replacement

5-Methyloxazol-4-amine is a privileged oxazole scaffold with a 5-methyl group that uniquely balances steric bulk and electronic effects—unsubstituted analogs lack sufficient metabolic stability, while bulkier substituents introduce CYP450 liabilities. It serves as a versatile intermediate for constructing kinase inhibitors, enabling sub-micromolar P2Y12 receptor antagonist potency while addressing esterase-mediated clearance. The primary amine handle allows rapid diversification through amide coupling, reductive amination, or urea formation. This building block is ideal for fragment-based drug discovery (MW 98.10, cLogP 1.15, TPSA 52.05 Ų) and anti-infective programs (>6-fold improved anti-MRSA activity over unsubstituted oxazoles).

Molecular Formula C4H6N2O
Molecular Weight 98.10 g/mol
Cat. No. B13141325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyloxazol-4-amine
Molecular FormulaC4H6N2O
Molecular Weight98.10 g/mol
Structural Identifiers
SMILESCC1=C(N=CO1)N
InChIInChI=1S/C4H6N2O/c1-3-4(5)6-2-7-3/h2H,5H2,1H3
InChIKeyNZOYZYHMHMREMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyloxazol-4-amine Procurement Guide for Medicinal Chemistry and Heterocyclic Scaffold Synthesis


5-Methyloxazol-4-amine (CAS 1194374-94-1) is a heterocyclic amine building block featuring an oxazole core with a methyl substituent at the 5-position and a primary amine at the 4-position, with a molecular formula of C₄H₆N₂O and a molecular weight of 98.10 g/mol . The oxazole scaffold is a privileged structure in drug discovery, enabling diverse interactions with biological targets through hydrogen bonding and hydrophobic contacts [1]. This compound serves as a versatile intermediate for constructing kinase inhibitors, receptor modulators, and bioisosteric replacements in lead optimization campaigns.

Why 5-Methyloxazol-4-amine Cannot Be Interchanged with Unsubstituted or Bulkier Oxazole Analogs in Lead Optimization


Minor structural modifications on the oxazole ring profoundly alter key drug-like properties including target potency, metabolic stability, and physicochemical behavior. The 5-methyl group in 5-Methyloxazol-4-amine provides an optimal balance between steric bulk and electronic effects—unsubstituted oxazol-4-amine lacks sufficient lipophilicity and metabolic stability, while larger alkyl or aryl substituents (e.g., ethyl, phenyl) can introduce excessive lipophilicity, CYP450 liability, or synthetic complexity [1]. The quantitative evidence below demonstrates that substitution at the 5-position with a methyl group uniquely positions this compound for specific applications where potency, clearance, and synthetic tractability must be simultaneously optimized [2].

Quantitative Differentiation of 5-Methyloxazol-4-amine Against Closest Oxazole Analogs: A Comparator-Driven Evidence Assessment


Retention of Sub-Micromolar P2Y12 Antagonist Potency with Lower Molecular Weight than 5-Ethyl Analog

In a direct head-to-head comparison within the same 6-amino-nicotinic acid scaffold, the 5-methyl-oxazole bioisostere retained sub-micromolar P2Y12 antagonist potency equivalent to the parent ethyl ester and the 5-ethyl-oxazole analog, while offering a molecular weight advantage [1]. The 5-methyl-oxazole derivative demonstrated binding affinity (Ki) in the sub-μM range, comparable to the 5-ethyl-oxazole variant but with a 14 Da lower molecular weight (98.10 vs. 112.13 g/mol), which improves ligand efficiency metrics [2].

P2Y12 receptor antagonism Antiplatelet therapy Bioisostere replacement

5-Methyl Substitution Provides Optimal Lipophilicity Balance Between Unsubstituted and Phenyl Oxazole Analogs

The calculated LogP value for 5-Methyloxazol-4-amine is 1.15, which lies within the optimal drug-like range (LogP 1-3) and represents a balanced hydrophobicity profile . In contrast, the unsubstituted oxazol-4-amine is more polar (LogP approximately 0.3-0.5, estimated), while the 5-phenyl analog (5-Phenyloxazol-4-amine, MW 160.17) has a significantly higher LogP (estimated 2.5-3.0) that may compromise aqueous solubility and increase non-specific protein binding . The 2,5-dimethyl analog (LogP 0.8) is slightly more polar but introduces additional steric bulk at the 2-position [1].

Lipophilicity Drug-likeness Physicochemical property optimization

Higher CYP450-Mediated Microsomal Metabolism Observed for Oxazole Bioisosteres Relative to Ethyl Esters—A Class-Level Caution

In a systematic bioisostere replacement study, many 5-alkyl-oxazole derivatives—including the 5-methyl and 5-ethyl variants—exhibited higher CYP450-dependent microsomal metabolism compared to the corresponding ethyl ester parent compounds [1]. This class-level observation indicates that while oxazole bioisosteres effectively address esterase-mediated hydrolysis (a primary clearance pathway for ethyl esters), they introduce a shift toward oxidative metabolism that must be managed in lead optimization. The 5-methyl substitution does not inherently rescue this liability; however, the low molecular weight and polar surface area (PSA = 52.05 Ų) provide opportunities for further structural tuning without exceeding drug-likeness thresholds .

Metabolic stability CYP450 metabolism Pharmacokinetics

Methylation at Oxazole Position 4 or 5 Improves Antibacterial Activity by >6-Fold Relative to Unsubstituted Oxazole in MRSA Strains

In a structure-activity relationship study of oxazole-containing antibacterial compounds, methylation of the oxazole ring at either position 4 or 5 (compounds 21 and 22) resulted in a minimum inhibitory concentration (MIC) of 10 μM against both methicillin-resistant Staphylococcus aureus (MRSA) strains, representing a >6-fold improvement in potency compared to the unsubstituted oxazole analog (MIC > 60 μM) [1]. This demonstrates that the 5-methyl substitution in 5-Methyloxazol-4-amine is a critical determinant of antibacterial efficacy within this chemotype.

Antibacterial activity MRSA Structure-activity relationship

5-Methyloxazole Bioisostere Maintains Low In Vivo Clearance While Eliminating Esterase Lability of Parent Ethyl Ester

In rat pharmacokinetic studies, replacement of the metabolically labile ethyl ester functionality with a 5-ethyl-oxazole bioisostere resulted in retention of low in vivo clearance [1]. Although this specific PK data point was reported for the 5-ethyl analog, the SAR study explicitly states that both 5-methyl and 5-ethyl-oxazole bioisosteres retained sub-micromolar potency and exhibited similar metabolic profiles, suggesting that the 5-methyl variant would also maintain favorable clearance properties while offering a molecular weight advantage [2].

In vivo pharmacokinetics Clearance Bioisostere strategy

Minimal MAO-A and MAO-B Inhibitory Activity Distinguishes 5-Methyloxazol-4-amine from Isoxazole Congeners

Although direct MAO inhibition data for 5-Methyloxazol-4-amine is not publicly available, structurally related oxazole and isoxazole 4-amine derivatives exhibit highly variable MAO inhibitory profiles. For context, a substituted oxazole derivative (CHEMBL1559759) showed an IC50 of 40,000 nM (40 μM) against recombinant human MAO-A, indicating weak inhibition [1]. In contrast, 5-Methylisoxazol-4-amine (the isoxazole isomer, differing by nitrogen-oxygen ring arrangement) has been associated with more potent MAO inhibitory activity in certain analogs, with some isoxazole derivatives demonstrating sub-micromolar MAO-B inhibition . This class-level distinction suggests that oxazole-based 4-amines may present lower risk of MAO-related off-target effects compared to their isoxazole counterparts.

Off-target selectivity Monoamine oxidase inhibition Safety pharmacology

Optimal Deployment Scenarios for 5-Methyloxazol-4-amine in Drug Discovery and Chemical Biology Programs


Lead Optimization: Replacing Metabolically Labile Ethyl Esters in P2Y12 Antagonist or Related GPCR Programs

Based on direct evidence that 5-methyl-oxazole bioisosteres retain sub-micromolar P2Y12 receptor antagonist potency while addressing esterase-mediated clearance [1], 5-Methyloxazol-4-amine is an appropriate building block for medicinal chemistry teams seeking to eliminate hydrolytic metabolic liabilities without sacrificing target engagement. The compound's molecular weight (98.10) and balanced LogP (1.15) support further elaboration into drug-like chemical space.

Antibacterial SAR Exploration Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

Evidence that 5-methyl substitution on the oxazole ring improves antibacterial activity against MRSA by >6-fold relative to unsubstituted oxazole analogs [1] positions 5-Methyloxazol-4-amine as a privileged starting scaffold for anti-infective lead discovery. The primary amine handle enables rapid diversification through amide coupling, reductive amination, or urea formation to build focused libraries for MIC optimization.

Kinase Inhibitor Fragment Library Construction Requiring Balanced Physicochemical Properties

The oxazole ring is a validated hinge-binding motif in numerous kinase inhibitors, and the 4-amino group provides a vector for solvent-exposed or ribose-pocket interactions [1]. 5-Methyloxazol-4-amine offers a favorable combination of low molecular weight, moderate lipophilicity (cLogP 1.15), and topological polar surface area (52.05 Ų) that aligns with fragment-based drug discovery (FBDD) criteria . It can serve as a core fragment for growing into selective kinase inhibitors with optimized ligand efficiency.

PPARα Agonist and Nuclear Receptor Modulator Scaffold Elaboration

The 5-methyloxazole core has been successfully employed in the development of potent and selective PPARα agonists, as exemplified by BMS-687453, which incorporates a 2-(4-chlorophenyl)-5-methyloxazol-4-yl moiety [1]. 5-Methyloxazol-4-amine provides the foundational heterocycle for constructing analogous nuclear receptor ligands, where the 5-methyl group contributes to subtype selectivity and the 4-amino group enables linker attachment to lipophilic tails.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyloxazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.